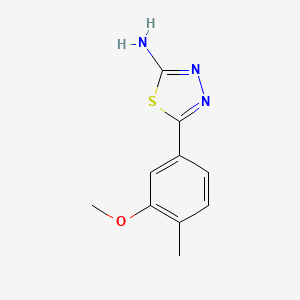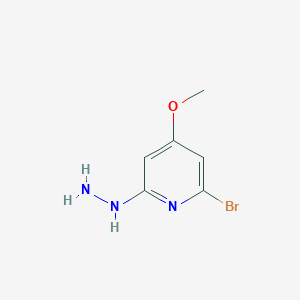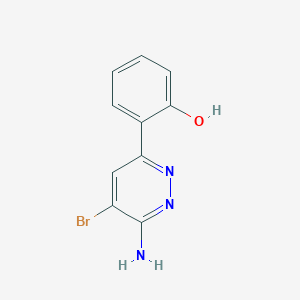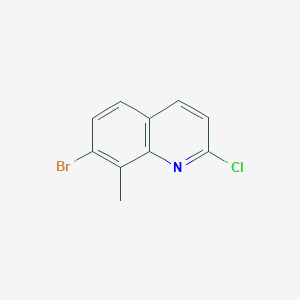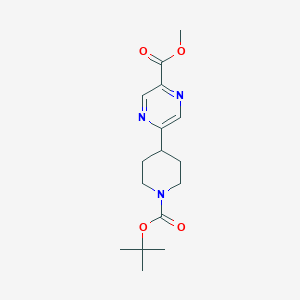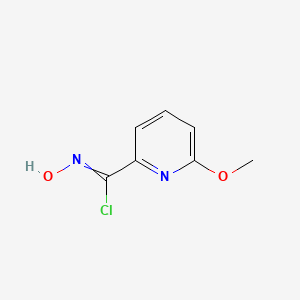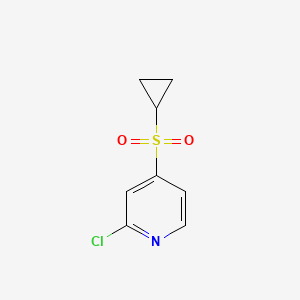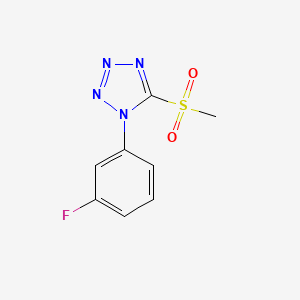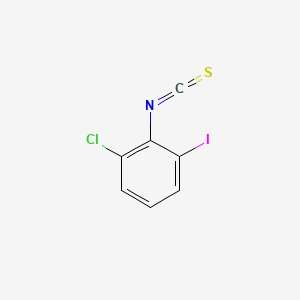
2-Chloro-6-iodophenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-iodophenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities and are widely used in organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-iodophenyl Isothiocyanate typically involves the reaction of 2-Chloro-6-iodoaniline with thiophosgene or other suitable reagents. The reaction is usually carried out under mild conditions to prevent decomposition of the product.
Industrial Production Methods: Industrial production methods for isothiocyanates often involve the use of safer and more efficient reagents. For example, the reaction of primary amines with carbon disulfide followed by desulfurization using T3P (propane phosphonic acid anhydride) is a common method .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-iodophenyl Isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.
Addition Reactions: The compound can react with nucleophiles to form thioureas and other derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Conditions: Reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide at room temperature.
Major Products:
Thioureas: Formed by the reaction with primary or secondary amines.
Carbamates: Formed by the reaction with alcohols.
Scientific Research Applications
2-Chloro-6-iodophenyl Isothiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodophenyl Isothiocyanate involves the formation of covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s isothiocyanate group is highly reactive and can form adducts with thiol groups in proteins, affecting their activity and function .
Comparison with Similar Compounds
Phenyl Isothiocyanate: Known for its use in peptide sequencing (Edman degradation).
Allyl Isothiocyanate: Found in mustard oil and known for its pungent odor and antimicrobial properties.
Benzyl Isothiocyanate: Studied for its anticancer properties.
Uniqueness: 2-Chloro-6-iodophenyl Isothiocyanate is unique due to the presence of both chloro and iodo substituents on the phenyl ring. This structural feature can influence its reactivity and biological activity, making it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C7H3ClINS |
|---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
1-chloro-3-iodo-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3ClINS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H |
InChI Key |
CCQKJJSIKJXLCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)N=C=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6,7-Dihydro-5h-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13684522.png)
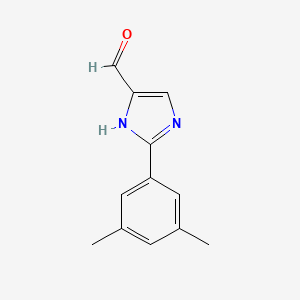
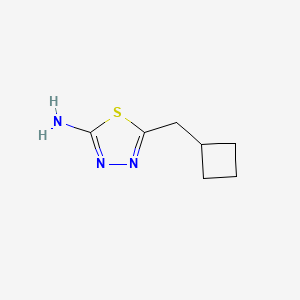
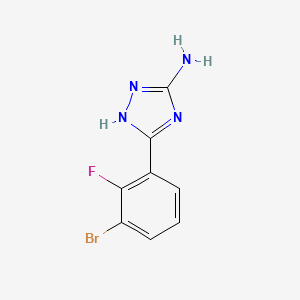
![Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B13684548.png)
